6-(2-Aminoethyl)piperidin-2-one
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Overview
Description
6-(2-Aminoethyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and presence in various drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperidine derivatives . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding piperidinones.
Reduction: Formation of piperidine derivatives with reduced functional groups.
Substitution: Formation of N-substituted piperidines.
Scientific Research Applications
6-(2-Aminoethyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)piperidine
- 1-(2-Aminoethyl)piperidine
- Piperidin-2-one
Uniqueness
6-(2-Aminoethyl)piperidin-2-one is unique due to its specific structure, which allows for distinct interactions with biological targets. Its combination of an aminoethyl group and a piperidinone ring provides unique chemical properties that differentiate it from other piperidine derivatives .
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
6-(2-aminoethyl)piperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c8-5-4-6-2-1-3-7(10)9-6/h6H,1-5,8H2,(H,9,10) |
InChI Key |
QWKBLMSXTQZZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1)CCN |
Origin of Product |
United States |
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